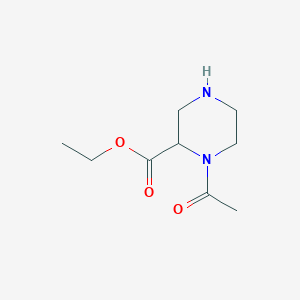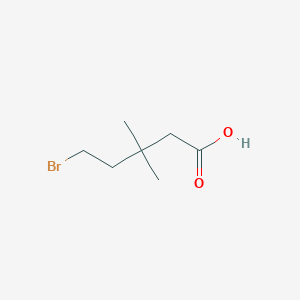![molecular formula C14H17BrN2O2 B8457975 1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate CAS No. 195190-96-6](/img/structure/B8457975.png)
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-azabicyclo[222]octan-3-yl N-(4-bromophenyl)carbamate is a chemical compound that belongs to the class of carbamic acid esters It is characterized by the presence of a bromophenyl group and a 1-azabicyclo[222]octane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate typically involves the reaction of 4-bromophenyl isocyanate with 1-azabicyclo[2.2.2]octan-3-ol. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamate esters, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: It is used in studies investigating the interactions of carbamate esters with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate ester can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: This compound shares the 1-azabicyclo[2.2.2]octane core but lacks the carbamate ester and bromophenyl group.
Carbamic Acid, N-[1-(4’-fluoro[1,1’-biphenyl]-3-yl)-1-methylethyl]-, 1-azabicyclo[2.2.2]oct-3-yl Ester: This compound is similar in structure but contains a fluoro-substituted biphenyl group instead of the bromophenyl group.
Uniqueness
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. The combination of the 1-azabicyclo[2.2.2]octane core with the carbamate ester and bromophenyl group makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
195190-96-6 |
|---|---|
Fórmula molecular |
C14H17BrN2O2 |
Peso molecular |
325.20 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C14H17BrN2O2/c15-11-1-3-12(4-2-11)16-14(18)19-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18) |
Clave InChI |
SLJMPDGIEKZJAU-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)OC(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Chlorobenzyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8457895.png)







![2-(2-Oxopropyl)-1H-1lambda~6~-naphtho[2,1-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B8457952.png)
![Ethyl 4-[(5-bromopyrimidin-2-yl)oxy]cyclohexanecarboxylate](/img/structure/B8457961.png)
![2-[(2,4-Dimethylthiophen-3-yl)amino]-2-oxoethyl acetate](/img/structure/B8457971.png)

![2-Oxo-perhydrocyclopent[b]azepine](/img/structure/B8457984.png)
